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molecular formula C7H13N3O B8284379 N-cyanomethyl-N'-(1,1-dimethylethyl)urea

N-cyanomethyl-N'-(1,1-dimethylethyl)urea

Cat. No. B8284379
M. Wt: 155.20 g/mol
InChI Key: LHHVKOZHTLETLL-UHFFFAOYSA-N
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Patent
US04156738

Procedure details

To a stirring mixture of 18.7 g (0.2 mole) aminoacetonitrile·HCl in 300 ml. dry tetrahydrofuran under a nitrogen atmosphere, there is added 20.4 g. (0.2 mole) t-butyl isocyanate (97%), followed by 28 ml. (0.2 mole) triethylamine. The resulting mixture is heated at reflux for five hours, cooled and the tetrahydrofuran removed at reduced pressure. The solid is recrystallized from ethyl acetate to give N-cyanomethyl-N'-(1,1-dimethylethyl)urea, m.p. 128°-32° (Anal. Calcd. for C7H13N3O: C: 54.17, H: 8.44, N: 27.07; Found: C: 53.84, H: 8.33, N: 26.86.
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0.2 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]#[N:4].Cl.[C:6]([N:10]=[C:11]=[O:12])([CH3:9])([CH3:8])[CH3:7].C(N(CC)CC)C>O1CCCC1>[C:3]([CH2:2][NH:1][C:11]([NH:10][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:12])#[N:4] |f:0.1|

Inputs

Step One
Name
Quantity
18.7 g
Type
reactant
Smiles
NCC#N.Cl
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(C)(C)(C)N=C=O
Step Three
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for five hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(#N)CNC(=O)NC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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